



# Technical Support Center: Reproducibility of Serial IFN-gamma Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | 5'-Phosphoguanylyl-(3',5')- |           |
|                      | guanosine                   |           |
| Cat. No.:            | B11932775                   | Get Quote |

Welcome to the technical support center for IFN-gamma release assays (IGRAs). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the reproducibility of serial IGRA testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve more consistent and reliable results.

# **Frequently Asked Questions (FAQs)**

Q1: What are the main reasons for the variability observed in serial IGRA testing?

A1: Variability in serial IGRA testing is a known issue and can be attributed to several factors. These can be broadly categorized as immunological, pre-analytical, and analytical variations. [1][2][3][4]

- Immunological Variability: This refers to the natural fluctuations in a person's immune response over time.[3] The response can be influenced by recent exposure to TB, boosting from a prior tuberculin skin test (TST), or other concurrent infections.[5][6]
- Pre-analytical Variability: These are variations that occur before the sample is analyzed and
  are a major source of inconsistency.[4][7] Key pre-analytical factors include the volume of
  blood drawn into the collection tubes, the time delay between blood collection and
  incubation, and the temperature during transport and storage.[8][9]



 Analytical Variability: This includes variations that occur during the laboratory testing process, such as operator-dependent differences in performing the ELISA, and lot-to-lot variability in test kits.[4][7]

Q2: What do "conversion" and "reversion" mean in the context of serial IGRAs?

A2: In serial IGRA testing, "conversion" refers to a test result that changes from negative to positive on a subsequent test.[1][10][11] Conversely, "reversion" is when a test result changes from positive to negative.[1][10][11] High rates of both conversions and reversions have been reported in serial testing, particularly in low-risk populations, which complicates the interpretation of results.[1][11][12]

Q3: Are conversions and reversions more common with certain types of IGRAs?

A3: Some studies have shown that inconsistent results, including conversions and reversions, may be observed more frequently with the QuantiFERON-TB Gold In-Tube (QFT) assay compared to the T-SPOT.TB (T-SPOT) assay.[13] However, both assays are subject to variability, and the rates can be influenced by the specific population being tested and the testing protocols used.[1][13]

Q4: How can I minimize the chances of seeing conversions and reversions in my serial testing data?

A4: To minimize conversions and reversions, it is crucial to standardize all aspects of the testing process. This includes stringent adherence to pre-analytical protocols such as precise blood volume collection, immediate incubation of samples, and controlled transport conditions. [7][8] Additionally, using a "borderline zone" for interpreting results near the cut-off can help to avoid misclassification of results due to minor fluctuations.[13][14] Retesting of borderline positive results is also recommended before making clinical decisions.[13]

## **Troubleshooting Guide**

Q5: My IGRA results show high within-subject variability in a short period. What could be the cause?

A5: High within-subject variability in serial IGRAs performed over a short period is a documented phenomenon.[13][14] Studies have shown that IFN-y responses can vary

## Troubleshooting & Optimization





significantly even when tests are repeated weekly.[13] For the QuantiFERON-TB Gold In-Tube (QFT) assay, changes of about ±70% from the mean IFN-γ response can be part of the normal within-subject variability.[13] For the T-SPOT.TB assay, this variability is around ±60%.[13] This inherent biological and technical variability should be considered when interpreting serial results.

Q6: I am seeing a high rate of indeterminate results. What are the common causes and how can I troubleshoot this?

A6: Indeterminate IGRA results can arise from either a low mitogen response or a high nil (unstimulated) control value.[3][15][16]

- Low Mitogen Response: This indicates a potential issue with the patient's immune function or
  a problem with the assay procedure.[16] Factors such as immunosuppressive conditions,
  low lymphocyte counts, or errors in blood sample handling (e.g., prolonged transport,
  improper temperature) can lead to a low mitogen response.[15][16][17] To troubleshoot,
  review the patient's clinical history for immunosuppressive conditions and ensure strict
  adherence to sample handling and processing protocols.[16][18]
- High Nil Control Value: An elevated IFN-y level in the nil tube can be caused by heterophile
  antibodies or intrinsic IFN-y secretion from other inflammatory conditions.[16] If high nil
  values are frequent, it may indicate a technical issue with the assay, such as inadequate
  washing during the ELISA procedure.[19]

Q7: Can external factors like medications or other health conditions affect IGRA results?

A7: Yes, certain medications and health conditions can influence IGRA results. Immunosuppressive therapies, such as corticosteroids, can negatively affect the performance of IGRAs.[17][20] Conditions that affect immune function, like HIV infection (especially with low CD4 counts), rheumatologic diseases, and even factors like anemia and hypoalbuminemia have been associated with a higher likelihood of indeterminate results.[9][15][21] It is important to consider the patient's overall health and medication status when interpreting IGRA results.

## **Quantitative Data Summary**

The following tables summarize key quantitative data on the variability of serial IGRAs from various studies.



Table 1: Within-Subject Variability of Serial IGRAs

| Assay                           | Population                    | Time Frame | Within-Subject<br>Variability<br>(95%<br>Confidence) | Source |
|---------------------------------|-------------------------------|------------|------------------------------------------------------|--------|
| QuantiFERON-<br>TB Gold In-Tube | German Health<br>Care Workers | 4 weeks    | ±70% from the<br>mean IFN-y<br>response              | [13]   |
| T-SPOT.TB                       | German Health<br>Care Workers | 4 weeks    | ±60% from the<br>mean IFN-y<br>response              | [13]   |
| QuantiFERON-<br>TB Gold In-Tube | South African Participants    | 3 weeks    | ±80% from the<br>mean IFN-y<br>response              | [22]   |
| T-SPOT.TB                       | South African Participants    | 3 weeks    | ±3 spots                                             | [22]   |

Table 2: Conversion and Reversion Rates in Serial IGRA Testing



| Assay                               | Population                             | Follow-up<br>Period   | Conversion<br>Rate | Reversion<br>Rate | Source   |
|-------------------------------------|----------------------------------------|-----------------------|--------------------|-------------------|----------|
| QuantiFERO<br>N-TB Gold In-<br>Tube | U.S. Health<br>Care Workers            | 1 year                | 3.2%               | 45%               | [11]     |
| T-SPOT.TB                           | German<br>Population                   | Median of<br>258 days | 2.2%               | 16.7%             | [23][24] |
| QuantiFERO<br>N-TB Gold In-<br>Tube | HIV-infected individuals               | 24 months             | 9%                 | 33%               | [21]     |
| T-SPOT.TB                           | Patients with<br>Rheumatic<br>Diseases | ~6.9 years            | 8%                 | -                 | [12]     |

# **Key Experimental Protocols**

Methodology for QuantiFERON-TB Gold Plus (QFT-Plus) Assay

This protocol is a summary of the key steps. Always refer to the manufacturer's package insert for the most current and detailed instructions.[16][19]

## Blood Collection:

- Draw 1 mL of blood directly into each of the four QFT-Plus blood collection tubes (Nil, TB1, TB2, and Mitogen).
- Ensure the blood level is within the black mark on the side of the tubes (0.8 to 1.2 mL).[19]
- Thoroughly mix the tubes by shaking them 10 times to ensure the blood coats the entire inner surface of the tube.[19]

#### Incubation:

Incubate the tubes upright at 37°C ± 1°C for 16 to 24 hours.[8][25]



- Incubation should begin as soon as possible, and within 16 hours of blood collection.[16]
   Delays in incubation can lead to false-negative or indeterminate results.[9][16]
- Plasma Harvesting:
  - After incubation, centrifuge the tubes at 2000-3000 RCF (g) for 15 minutes.
  - Carefully collect the plasma from each tube for ELISA analysis.
- ELISA:
  - Perform the ELISA according to the manufacturer's instructions to measure the amount of IFN-y in the plasma samples.[25]
- Data Interpretation:
  - Use the QFT-Plus analysis software for result interpretation.[19]
  - A positive result is determined by the IFN-γ response in the TB antigen tubes (TB1 and/or TB2) being significantly above the Nil value.

## **Mandatory Visualizations**

Below are diagrams illustrating key workflows and relationships in IGRA testing.





Click to download full resolution via product page

Caption: Standard workflow for IFN-gamma release assays.





Click to download full resolution via product page

Caption: Key factors contributing to IGRA result variability.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Reproducibility of Interferon Gamma (IFN-γ) Release Assays. A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferon Test StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability of interferon-y release assays in people at high risk of tuberculosis infection or progression to tuberculosis disease living in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 6. Within-Subject Variability of Interferon-g Assay Results for Tuberculosis and Boosting Effect of Tuberculin Skin Testing: A Systematic Review | PLOS One [journals.plos.org]

## Troubleshooting & Optimization





- 7. Lessons Learned from Implementation of an Interferon Gamma Release Assay to Screen for Latent Tuberculosis Infection in a Large Multicenter Observational Cohort Study in Brazil -PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachepi.org [teachepi.org]
- 9. Gamma Interferon Release Assays for Detection of Mycobacterium tuberculosis Infection -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradox of serial interferon-gamma release assays: variability width more important than specificity size PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Conversion and Reversion Rates of Tuberculosis Screening Assays in Patients With Rheumatic Diseases and Negative Baseline Screening Under Long-Term Biologic Treatment
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Within-Subject Variability of Mycobacterium tuberculosis-Specific Gamma Interferon Responses in German Health Care Workers PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk Factors for Indeterminate Outcome on Interferon Gamma Release Assay in Non-US-Born Persons Screened for Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quantiferon.com [quantiferon.com]
- 17. Predictors of interferon-gamma release assay results and their association with COVID-19 infection outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Testing Guidance for Tuberculosis: Interferon Gamma Release Assay | Tuberculosis (TB) | CDC [cdc.gov]
- 19. quantiferon.com [quantiferon.com]
- 20. Factors impacting the results of interferon-y release assay and tuberculin skin test in routine screening for latent tuberculosis in patients with inflammatory bowel diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Within-Subject Variability and Boosting of T-Cell Interferon-[gamma] Responses after Tuberculin Skin Testing - ProQuest [proquest.com]
- 23. High reproducibility of the interferon-gamma release assay T-SPOT.TB in serial testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]



- 25. Challenges with QuantiFERON-TB Gold Assay for Large-Scale, Routine Screening of U.S. Healthcare Workers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Reproducibility of Serial IFN-gamma Release Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932775#issues-with-the-reproducibility-of-serial-ifn-gamma-release-assays]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com